

# Application Notes and Protocols for the Enzymatic Synthesis of (R)-(+)-Citronellal

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## Compound of Interest

Compound Name: (R)-(+)-Citronellal

Cat. No.: B126539

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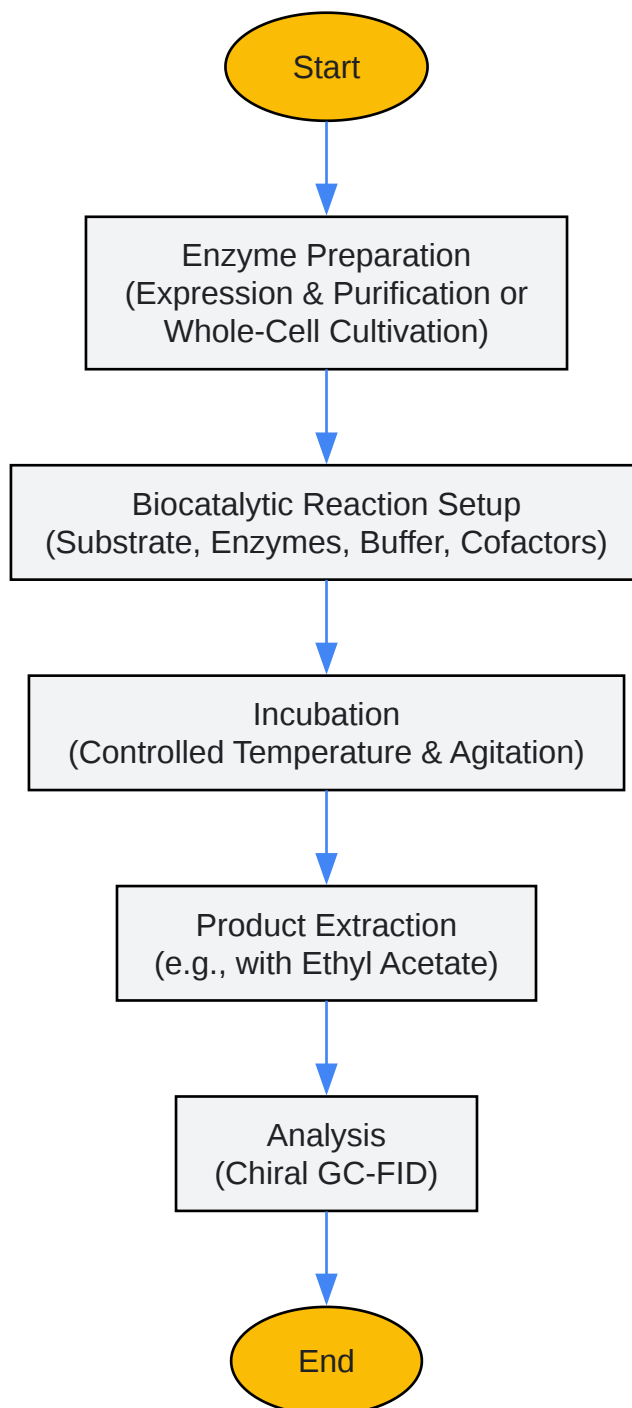
## Introduction

**(R)-(+)-Citronellal** is a valuable chiral intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably (-)-menthol, one of the most widely commercialized terpenoid flavors globally.[1] Traditional chemical synthesis routes to **(R)-(+)-citronellal** often require harsh reaction conditions, expensive chiral catalysts, and can suffer from limited enantioselectivity.[2][3] Biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild, environmentally benign conditions.[2]

This document provides detailed application notes and protocols for the enzymatic synthesis of **(R)-(+)-citronellal** from geraniol, focusing on a well-established bienzymatic cascade that utilizes a copper radical alcohol oxidase and an ene-reductase. This approach circumvents the challenges associated with the direct reduction of citral (a mixture of geraniol and neral), which can lead to lower enantioselectivity.[4][5]

## Reaction Pathway

The enzymatic conversion of geraniol to **(R)-(+)-citronellal** proceeds via a two-step cascade. In the first step, geraniol is oxidized to geranial by a copper radical alcohol oxidase. Subsequently, an ene-reductase from the Old Yellow Enzyme (OYE) family stereoselectively reduces the carbon-carbon double bond of geranial to yield **(R)-(+)-citronellal**.



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